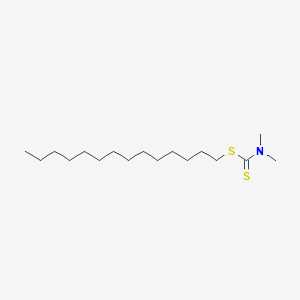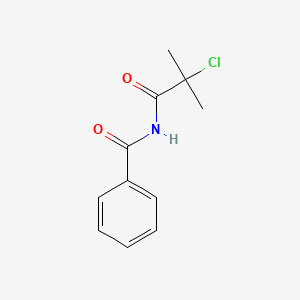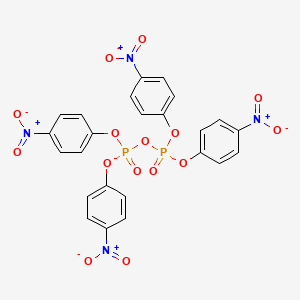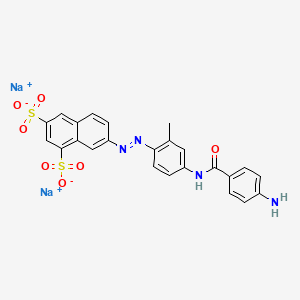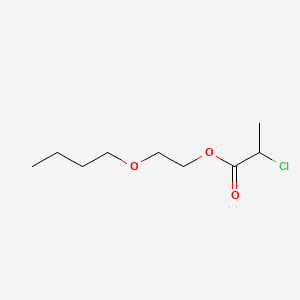
2-(Dimethoxymethyl)-1-methoxy-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethoxymethyl)-1-methoxy-4-nitrobenzene is an organic compound characterized by its aromatic structure with methoxy and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethoxymethyl)-1-methoxy-4-nitrobenzene typically involves the nitration of 2-(Dimethoxymethyl)-1-methoxybenzene. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the para position relative to the methoxy group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to prevent side reactions and ensure safety.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like tin(II) chloride in hydrochloric acid to yield 2-(Dimethoxymethyl)-1-methoxy-4-aminobenzene.
Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophiles like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Reduction: 2-(Dimethoxymethyl)-1-methoxy-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 2-(Dimethoxymethyl)-1-methoxy-4-nitrobenzene serves as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine: While specific biological applications may be limited, derivatives of this compound could potentially be explored for their pharmacological properties, such as antimicrobial or anti-inflammatory activities.
Industry: In materials science, this compound could be used in the development of novel polymers or as a precursor for dyes and pigments due to its aromatic structure and functional groups.
Wirkmechanismus
The mechanism of action for 2-(Dimethoxymethyl)-1-methoxy-4-nitrobenzene in chemical reactions involves the reactivity of its nitro and methoxy groups. The nitro group is an electron-withdrawing group, which can influence the reactivity of the aromatic ring towards electrophilic substitution reactions. The methoxy groups, being electron-donating, can activate the ring towards nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-4-nitrotoluene: Similar in structure but with a methyl group instead of a dimethoxymethyl group.
4-Nitroanisole: Contains a nitro group and a single methoxy group on the benzene ring.
2,4-Dimethoxynitrobenzene: Similar but with an additional methoxy group.
This detailed overview provides a comprehensive understanding of 2-(Dimethoxymethyl)-1-methoxy-4-nitrobenzene, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
6968-37-2 |
|---|---|
Molekularformel |
C10H13NO5 |
Molekulargewicht |
227.21 g/mol |
IUPAC-Name |
2-(dimethoxymethyl)-1-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C10H13NO5/c1-14-9-5-4-7(11(12)13)6-8(9)10(15-2)16-3/h4-6,10H,1-3H3 |
InChI-Schlüssel |
RKGDTKFMCVWVHB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



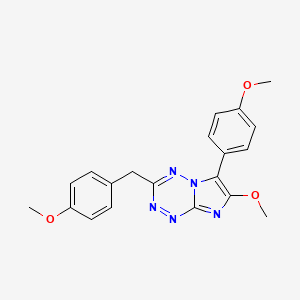
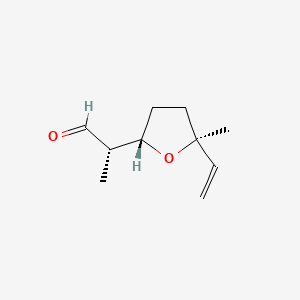

![2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12802012.png)
![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)
